![molecular formula C18H9FN4O B5547644 10-(4-fluorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5547644.png)
10-(4-fluorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one
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Description
Synthesis Analysis
The synthesis of compounds related to "10-(4-fluorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one" involves several steps, including condensation reactions, cyclization, and functional group transformations. Researchers have developed methods for synthesizing various derivatives of triazolopyrimidines and related compounds, showcasing the versatility and complexity of synthetic strategies required for these molecules (Hu et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using single-crystal X-ray diffraction, revealing insights into the crystal packing, intermolecular interactions, and the coplanarity of fused ring systems. These studies are crucial for understanding the chemical behavior and potential applications of these compounds (Hu et al., 2011).
Chemical Reactions and Properties
Triazolopyrimidines and their derivatives undergo various chemical reactions, including aza-Wittig reactions, annulation, and nucleophilic displacement, leading to a wide range of compounds with diverse chemical properties. These reactions are pivotal for modifying the chemical structure and enhancing the biological activity of these molecules (Jin Luo et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, including their crystal structure, are determined through meticulous analysis using techniques like X-ray diffraction. The detailed structural information obtained from these analyses aids in the understanding of the compounds' stability, solubility, and overall physical behavior (Hu et al., 2011).
Scientific Research Applications
Anticancer Research
- Synthesis and SAR of Triazolopyrimidines : A study on the synthesis and structure-activity relationship (SAR) of triazolopyrimidines, including compounds similar to 10-(4-fluorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one, showed they act as anticancer agents by promoting tubulin polymerization in vitro. These compounds do not bind competitively with paclitaxel but inhibit the binding of vincas to tubulin. They were effective against several types of cancer in mouse models, overcoming resistance attributed to multidrug resistance transporter proteins (Zhang et al., 2007).
Antimicrobial Research
- Synthesis of Pyrido[2,3-d]triazolo[4,3-a]pyrimidin-5-ones : New derivatives of this class, similar in structure to the compound of interest, were synthesized and displayed excellent antimicrobial activity against a range of microorganisms, except for specific bacteria like SR and PA (Farghaly & Hassaneen, 2013).
- Antibacterial Agents : A study on bis-1,2,4-triazolopyrimidines, which are structurally related, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, surpassing some commercial antibiotics in efficacy (Prakash et al., 2007).
Structural and Supramolecular Chemistry
- Hydrogen-bonded Supramolecular Assemblies : Research on pyrimidine derivatives, including compounds similar to 10-(4-fluorophenyl)-9H-indeno[1,2-d]triazolo[1,5-a]pyrimidin-9-one, explored their use in creating hydrogen-bonded supramolecular structures. These structures exhibited diverse intermolecular interactions and potential applications in materials science (Fonari et al., 2004).
properties
IUPAC Name |
10-(4-fluorophenyl)-11,12,14,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,12,14-heptaen-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9FN4O/c19-11-7-5-10(6-8-11)16-14-15(22-18-20-9-21-23(16)18)12-3-1-2-4-13(12)17(14)24/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJIKDYSLJQCJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC=NN4C(=C3C2=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-(4-Fluoro-phenyl)-1,3,4,10a-tetraaza-cyclopenta[b]fluoren-9-one |
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